3,5,5-Trimethyl-1-hexene

Description

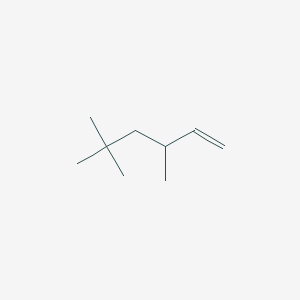

3,5,5-Trimethyl-1-hexene (CAS: 4316-65-8) is a branched alkene with the molecular formula C₉H₁₈ and a molecular weight of 126.24 g/mol . It is characterized by a terminal double bond at the 1-position and methyl substituents at the 3, 5, and 5 positions.

Key physical properties include:

- Boiling point: 119°C

- Density: 0.72 g/cm³

- Refractive index: 1.409–1.411

- Log P (estimated): 4.474, indicating high hydrophobicity .

It is classified as a flammable liquid (Category 3) and poses chronic aquatic toxicity (Category 4) .

Properties

IUPAC Name |

3,5,5-trimethylhex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-6-8(2)7-9(3,4)5/h6,8H,1,7H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXUVHFRSRTSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863365 | |

| Record name | 3,5,5-Trimethylhex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Aldrich MSDS] | |

| Record name | 1-Hexene, 3,5,5-trimethyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10184 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4316-65-8 | |

| Record name | 1-Hexene, 3,5,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,5-Trimethylhex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-Trimethyl-1-hexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Overview

Hydroformylation of diisobutylene (2,4,4-trimethyl-1-pentene) using synthesis gas (CO/H₂) is a primary industrial method. This process introduces a formyl group to the alkene, followed by hydrogenation to yield 3,5,5-trimethyl-1-hexanol, which is subsequently dehydrated to the target alkene.

Catalytic System and Conditions

Key Reaction Steps

-

Hydroformylation :

Selectivity is enhanced by ligand-modified catalysts, achieving >95% regioselectivity.

-

Hydrogenation :

-

Dehydration :

Acid-catalyzed dehydration (e.g., H₂SO₄) converts the alcohol to 3,5,5-trimethyl-1-hexene.

Catalytic Hydrogenation of Aldehydes

Nickel-Catalyzed Hydrogenation

A two-step process involves hydrogenating 3,5,5-trimethylhexanal to the corresponding alcohol, followed by dehydration:

Palladium-Catalyzed Selective Reduction

For laboratory-scale synthesis, palladium catalysts (Pd/C) enable selective reduction without over-hydrogenation:

Ethylene Trimerization with Tantalum Catalysts

Process Optimization

Tantalum-based systems trimerize ethylene to 1-hexene, which is subsequently methylated:

Methylation Step

1-Hexene undergoes methylation using methyl halides (e.g., CH₃I) under basic conditions:

Industrial vs. Laboratory-Scale Synthesis

Industrial Production

Laboratory Methods

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 3,5,5-Trimethyl-1-hexene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: It can be reduced to form saturated hydrocarbons.

Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

Substitution: Halogenation reactions typically use halogens like chlorine (Cl2) or bromine (Br2) under UV light.

Major Products Formed:

Oxidation: Alcohols and ketones.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated hydrocarbons.

Scientific Research Applications

Scientific Research Applications

3,5,5-Trimethyl-1-hexene has several notable applications in scientific research:

1. Organic Synthesis:

- It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals. Its branched structure allows for unique reactivity patterns that can be exploited in synthetic pathways.

2. Biological Studies:

- Research has indicated potential biological activities of this compound, particularly its interactions with enzymes. These interactions can influence metabolic pathways and cellular processes, making it a subject of interest in biochemical studies.

3. Medicinal Chemistry:

- Investigated for its potential use as a precursor in drug development, this compound may contribute to the synthesis of new pharmaceutical agents or therapeutic compounds.

4. Industrial Applications:

- Utilized in the production of specialty chemicals and materials, including surfactants and lubricants. Its unique properties make it suitable for applications requiring specific chemical characteristics.

Case Studies

Several case studies illustrate the practical applications and implications of this compound:

1. Volatile Organic Compounds (VOCs) in Agriculture:

- A study highlighted that wheat plants infected with pathogens emitted VOCs, including compounds similar to 3,5,5-trimethyl-2-hexene. This suggests its potential role in plant disease classification and real-time detection methods.

2. Toxicological Assessments:

- Research conducted by the National Toxicology Program assessed compounds similar to this compound for human exposure risks. The findings from both in vitro and in vivo systems provide insights into the safety and environmental impact of such compounds.

Mechanism of Action

The mechanism of action of 3,5,5-Trimethyl-1-hexene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. These interactions can affect cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes the physicochemical and safety profiles of 3,5,5-Trimethyl-1-hexene and structurally related compounds, based on available evidence:

* Calculated based on molecular formula where direct data is unavailable.

Key Observations:

Structural Isomerism: 2,4,4-Trimethyl-1-hexene (CAS: 51174-12-0) shares the same molecular formula (C₉H₁₈) but differs in methyl group positioning. This structural variation likely affects boiling points and reactivity. For instance, the terminal double bond in this compound may enhance susceptibility to oxidation compared to internal alkenes .

Functional Group Influence: 3,5,5-Trimethylhexanal (aldehyde) and 3,3,5-Trimethyl-1-hexanol (alcohol) exhibit higher polarity due to their functional groups, which would increase boiling points and water solubility compared to the nonpolar alkene .

Safety and Stability: this compound’s flammability and aquatic toxicity distinguish it from non-olefinic analogs. Cyclohexene derivatives (e.g., 3,3,5-Trimethylcyclohexene) may exhibit lower flammability due to reduced vapor pressure but lack explicit hazard data in the provided evidence .

Synthetic Utility :

- This compound is used in research as a precursor for heterocyclic compounds, while its alcohol and aldehyde derivatives serve as intermediates in fragrance and polymer synthesis .

Research and Industrial Relevance

- Supply Chain Limitations : Discontinued supplier listings highlight challenges in procuring this compound, contrasting with more stable analogs like 3,3,5-Trimethylcyclohexene, which remains available in bulk .

Biological Activity

3,5,5-Trimethyl-1-hexene is an organic compound with the molecular formula C9H18, recognized for its distinct chemical structure and potential biological activities. This article delves into its biological activity, synthesis methods, and applications in various fields, supported by data tables and research findings.

Overview of this compound

This compound is a colorless liquid primarily utilized as an intermediate in organic synthesis. It is synthesized through the methylation of 1-hexene and possesses unique structural characteristics due to the positioning of its methyl groups. This compound has garnered attention for its potential interactions with biological systems.

Synthesis Methods

The synthesis of this compound typically involves:

- Methylation of 1-Hexene : A common method where methyl groups are added under specific conditions.

- Catalytic Processes : Industrial production often employs catalysts to enhance reaction efficiency at elevated temperatures and pressures.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and biochemical pathways. It acts as a substrate for enzymatic reactions that can influence cellular processes.

Case Studies

- Volatile Organic Compounds (VOCs) in Wheat Diseases : A study indicated that wheat plants infected with pathogens emitted significant amounts of volatile compounds, including 3,5,5-trimethyl-2-hexene. This finding suggests that such VOCs could be instrumental in classifying wheat diseases and could lead to advancements in real-time disease detection methods .

- Toxicological Assessments : Research conducted by the National Toxicology Program explored the biological effects of compounds similar to this compound in recycled tire crumb rubber. The study utilized both in vitro and in vivo systems to assess potential human exposure and toxicity .

Data Table: Properties and Applications

| Property | Value |

|---|---|

| Molecular Formula | C9H18 |

| Molecular Weight | 126.24 g/mol |

| Physical State | Liquid |

| Applications | Intermediate in organic synthesis |

| Potential Biological Activity | Enzyme interaction |

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation : Can produce alcohols or ketones using agents like potassium permanganate.

- Reduction : Can be reduced to saturated hydrocarbons using hydrogen gas in the presence of palladium catalysts.

These reactions highlight its versatility in synthetic chemistry and potential applications in drug development.

Comparison with Similar Compounds

This compound's unique structure differentiates it from related compounds such as:

- 3,5,5-trimethyl-1-hexanol : Similar structure but different functional groups.

- 3,7-Dimethyl-1-octene : Shares a carbon backbone but differs in methyl group positioning.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 3,5,5-Trimethyl-1-hexene, and how do key spectral features correlate with its structure?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) for volatile analysis, referencing retention times and molecular ion peaks (e.g., m/z 126 for molecular ion [C₉H₁₈⁺]) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C and ¹H NMR, can resolve methyl group environments (e.g., δ 1.1–1.3 ppm for tertiary methyl groups) . Infrared (IR) spectroscopy identifies alkene C-H stretching (~3080 cm⁻¹) and C=C stretching (~1640 cm⁻¹).

- Key Data : Boiling point (119°C), density (0.72 g/mL), and refractive index (1.409–1.411) provide physical benchmarks for purity assessment .

Q. How should researchers handle this compound safely in laboratory settings, given its flammability?

- Protocols :

- Storage : Keep in sealed containers away from ignition sources, per UN hazard class 3 (flammable liquid) .

- Personal Protective Equipment (PPE) : Use nitrile gloves (11–13 mil thickness) for routine handling and butyl gloves (12–15 mil) for spills. Eye protection with sealed goggles is mandatory .

- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks .

Q. What is the role of this compound in food chemistry, and how is it detected in biological matrices?

- Analytical Workflow :

- Extraction : Employ solid-phase microextraction (SPME) or dynamic headspace sampling for volatile isolation from lipid-rich samples (e.g., pork loin) .

- Quantification : Use GC-MS with internal standards (e.g., deuterated analogs) to achieve recoveries of 95–119% .

- Findings : Detected in marinated pork samples at median concentrations of 0.12–0.35 mg/kg fat, suggesting formation via lipid oxidation or spice interactions .

Advanced Research Questions

Q. How can computational models predict the physicochemical properties of this compound, and what discrepancies exist between experimental and theoretical data?

- Methods :

- Quantum Chemistry : Optimize molecular geometry using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate bond lengths and angles .

- Quantitative Structure-Property Relationship (QSPR) : Train neural networks on datasets (e.g., boiling points, logP) to predict solubility and reactivity .

Q. What experimental design considerations are critical for resolving contradictions in volatility data across different matrices (e.g., pure compound vs. food systems)?

- Approach :

- Matrix Effects : Compare headspace concentrations of pure this compound with those in lipid emulsions to assess partitioning behavior .

- Temperature Gradients : Perform thermogravimetric analysis (TGA) to quantify evaporation rates under controlled conditions (25–100°C) .

- Data Interpretation : In pork studies, co-elution with other volatiles (e.g., 2-octene) may skew GC-MS quantification, necessitating tandem MS (MS/MS) for resolution .

Q. How does stereochemistry influence the reactivity of this compound in catalytic hydrogenation or oxidation reactions?

- Experimental Design :

- Catalytic Screening : Test Pt, Pd, and Ni catalysts under varying H₂ pressures (1–5 atm) to monitor alkene-to-alkane conversion kinetics .

- Oxidation Pathways : Use ozonolysis or epoxidation to evaluate regioselectivity, with product analysis via HPLC or NMR .

- Outcome : Tertiary methyl groups may sterically hinder catalyst access, reducing reaction rates compared to less-substituted alkenes.

Q. What environmental sampling strategies are effective for detecting this compound in air or water, and what limits of detection (LODs) are achievable?

- Methodology :

- Air Sampling : Deploy thermal desorption tubes with Tenax® adsorbents, followed by GC-MS (LOD: ~0.1 µg/m³) .

- Water Analysis : Use liquid-liquid extraction (hexane) or purge-and-trap systems, achieving LODs of 5–10 ppb .

- Validation : Cross-check with EPA Method 8260B for volatile organic compounds to ensure compliance .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.